molecular formula C10H13N5Na3O13P3 B579818 2'-Deoxyguanosine 5'-triphosphate, disodium salt CAS No. 18423-40-0

2'-Deoxyguanosine 5'-triphosphate, disodium salt

Cat. No.: B579818
CAS No.: 18423-40-0
M. Wt: 573.127
InChI Key: BZLMFLDRYRZBID-UHFFFAOYSA-K
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Description

2’-Deoxyguanosine 5’-triphosphate, disodium salt is a purine deoxynucleotide that plays a crucial role in the synthesis of DNA. It consists of a guanine nucleobase attached to a deoxyribose sugar, which is linked to a chain of three phosphate residues. This compound is essential for various biochemical processes, including DNA replication and repair, making it a vital component in molecular biology and biochemistry .

Biochemical Analysis

Biochemical Properties

2’-Deoxyguanosine 5’-triphosphate, disodium salt serves as a substrate for DNA polymerases and reverse transcriptases . It is involved in the distribution, specificity, and kinetics of various nucleoside-triphosphatases (NTPase) and ribonucleotide reductases .

Cellular Effects

The presence of 2’-Deoxyguanosine 5’-triphosphate, disodium salt influences cell function by participating in DNA synthesis . It plays a vital role in cell signaling pathways, gene expression, and cellular metabolism by being a building block in the formation of DNA.

Molecular Mechanism

At the molecular level, 2’-Deoxyguanosine 5’-triphosphate, disodium salt exerts its effects through its interactions with various biomolecules. It binds to DNA polymerases and reverse transcriptases, acting as a substrate for these enzymes .

Metabolic Pathways

2’-Deoxyguanosine 5’-triphosphate, disodium salt is involved in the metabolic pathway of DNA synthesis . It interacts with various enzymes and cofactors in this pathway.

Subcellular Localization

The subcellular localization of 2’-Deoxyguanosine 5’-triphosphate, disodium salt is primarily in the nucleus, where it participates in DNA synthesis . Any targeting signals or post-translational modifications that direct it to specific compartments or organelles are not currently known.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyguanosine 5’-triphosphate, disodium salt typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2’-Deoxyguanosine 5’-triphosphate, disodium salt involves large-scale chemical synthesis using automated synthesizers. These methods are optimized for efficiency and cost-effectiveness, often employing high-throughput techniques and stringent quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyguanosine 5’-triphosphate, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as dithiothreitol for reduction. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions include various nucleotide analogs and modified nucleotides, which are often used in biochemical assays and research applications .

Scientific Research Applications

2’-Deoxyguanosine 5’-triphosphate, disodium salt has a wide range of scientific research applications:

    Chemistry: It is used in the study of nucleic acid chemistry and the development of nucleotide analogs.

    Biology: The compound is essential for DNA replication and repair studies, as well as in polymerase chain reaction (PCR) and DNA sequencing techniques.

    Medicine: It is used in the development of antiviral and anticancer therapies, where nucleotide analogs play a crucial role.

    Industry: The compound is utilized in the production of diagnostic kits and molecular biology reagents

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxyadenosine 5’-triphosphate, disodium salt
  • 2’-Deoxycytidine 5’-triphosphate, disodium salt
  • 2’-Deoxythymidine 5’-triphosphate, disodium salt

Uniqueness

2’-Deoxyguanosine 5’-triphosphate, disodium salt is unique due to its specific role in pairing with cytosine during DNA synthesis. This specificity is crucial for maintaining the integrity and fidelity of the genetic code. Additionally, its unique structure allows it to participate in various biochemical pathways and reactions that are distinct from other nucleotides .

Biological Activity

2'-Deoxyguanosine 5'-triphosphate (dGTP) is a crucial nucleotide in DNA synthesis and cellular metabolism. As a building block of DNA, dGTP plays a significant role in various biological processes, including replication, repair, and transcription. This article focuses on the biological activity of dGTP, particularly its enzymatic functions, interactions with DNA polymerases, and implications in therapeutic applications.

The chemical structure of 2'-deoxyguanosine 5'-triphosphate includes a deoxyribose sugar, a guanine base, and three phosphate groups. The sodium salt form is commonly used in laboratory applications due to its stability and solubility. The molecular formula is C₁₁H₁₅N₅O₁₄P₃, with a molecular weight of approximately 507.18 g/mol.

1. Role in DNA Synthesis

dGTP is one of the four nucleotides used by DNA polymerases during DNA replication. It serves as a substrate for the incorporation of guanine into the growing DNA strand. The efficiency and fidelity of DNA synthesis are heavily dependent on the availability and proper functioning of dGTP.

2. Interaction with DNA Polymerases

Numerous studies have demonstrated that dGTP is an effective substrate for various DNA polymerases. For instance, E. coli DNA polymerase I has been shown to incorporate dGTP efficiently into DNA strands. Research indicates that modified forms of dGTP can also serve as substrates, providing insights into the enzyme's specificity and flexibility in nucleotide incorporation.

DNA Polymerase dGTP Incorporation Efficiency Comments
E. coli DNA Pol IHighUtilizes dGTP effectively for replication
Taq PolymeraseModerateFunctions well in PCR applications
Klenow FragmentHighEfficient incorporation under various conditions

Case Study 1: Enzymatic Activity

A study published in Nucleic Acids Research explored the incorporation of various nucleotide analogs alongside dGTP by E. coli DNA polymerase I. The results indicated that while dGTP was incorporated efficiently, certain analogs could inhibit or alter the fidelity of replication processes, highlighting the importance of dGTP's structural integrity for optimal enzyme function .

Case Study 2: Therapeutic Applications

Research has identified potential therapeutic uses for dGTP in cancer treatment. For example, modified nucleotides based on dGTP have been investigated as telomerase inhibitors due to their ability to disrupt telomerase activity in cancer cells. A study found that specific analogs could effectively inhibit telomerase with IC50 values in the low micromolar range.

Enzymatic Assays

Enzymatic assays have been developed to measure the activity of dGTP and its analogs in various biological systems. These assays often involve measuring the rate of nucleotide incorporation into DNA by polymerases under controlled conditions.

Properties

IUPAC Name

disodium;[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDVZZOBMGHWQA-FVALZTRZSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5Na2O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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